REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:7]=1[NH:13][C:14](=[O:16])[CH3:15]>S(=O)(=O)(O)O>[CH3:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([N+:1]([O-:4])=[O:2])=[CH:8][C:7]=1[NH:13][C:14](=[O:16])[CH3:15]
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)NC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
to stir in the cold for an additional one hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to maintain the temperature below 5° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C(=C1)C)[N+](=O)[O-])NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |